Cyclizine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de cyclizine est un antihistaminique dérivé de la pipérazine utilisé principalement comme antiémétique et antivertigeux. Il est généralement prescrit pour prévenir et traiter les nausées, les vomissements et les étourdissements associés au mal des transports et au vertige . Il est également utilisé dans la prise en charge des vomissements postopératoires et induits par les médicaments .

Méthodes De Préparation

Le chlorhydrate de cyclizine peut être synthétisé par plusieurs méthodes :

Méthylation d'Eschweiler–Clarke : Cette méthode implique la méthylation de la diphénylméthylpipérazine.

Réaction avec le bromure de benzhydryle : Une autre méthode implique la réaction du bromure de benzhydryle avec la 1-méthylpipérazine dans l'acétonitrile pour former le sel d'hydrobromure du médicament.

Production industrielle : Un procédé amélioré pour la préparation du chlorhydrate de cyclizine implique l'utilisation de méthodes commercialement viables pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le chlorhydrate de cyclizine subit diverses réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents métabolites.

Substitution : Les réactions de substitution impliquant le chlorhydrate de cyclizine peuvent conduire à la formation de divers dérivés.

Réactifs et conditions courantes : Les réactifs typiques comprennent les agents oxydants, les agents réducteurs et divers solvants comme l'acétonitrile.

Applications De Recherche Scientifique

Le chlorhydrate de cyclizine a une large gamme d'applications en recherche scientifique :

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiémétiques.

5. Mécanisme d'Action

Le chlorhydrate de cyclizine exerce ses effets par plusieurs mécanismes :

Antagonisme des récepteurs de l'histamine : Il bloque les récepteurs H1 de l'histamine dans le cerveau, réduisant les effets de l'histamine et prévenant les nausées et les vomissements.

Propriétés anticholinergiques : Le chlorhydrate de cyclizine possède des propriétés anticholinergiques, qui aident à réduire l'excitabilité labyrinthique et la stimulation vestibulaire.

Dépresseur du système nerveux central : Le composé a des effets dépresseurs du système nerveux central, contribuant à ses propriétés antiémétiques et antivertigeuses.

Mécanisme D'action

Cyclizine hydrochloride exerts its effects through several mechanisms:

Histamine Receptor Antagonism: It blocks histamine H1 receptors in the brain, reducing the effects of histamine and preventing nausea and vomiting.

Anticholinergic Properties: This compound possesses anticholinergic properties, which help in reducing labyrinth excitability and vestibular stimulation.

Central Nervous System Depression: The compound has central nervous system depressant effects, contributing to its antiemetic and antivertigo properties.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de cyclizine peut être comparé à d'autres composés similaires :

Méclizine : Le chlorhydrate de cyclizine et la méclizine sont tous deux des antihistaminiques utilisés pour traiter le mal des transports et le vertige.

Diménhydrinate (Dramamine) : Le diménhydrinate est un autre antihistaminique utilisé pour le mal des transports.

Le chlorhydrate de cyclizine se distingue par son efficacité équilibrée et son profil d'effets secondaires, ce qui en fait un choix privilégié pour de nombreux patients .

Propriétés

IUPAC Name |

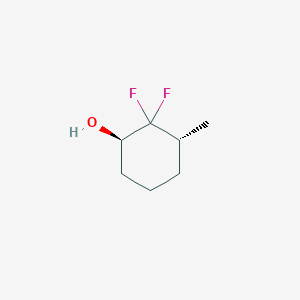

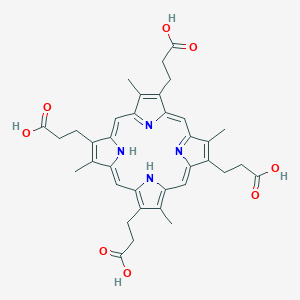

1-benzhydryl-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPBEPCQTDRZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-25-3 | |

| Record name | Cyclizine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclizine hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclizine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclizine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclizine hydrochloride exert its antiemetic effects?

A1: this compound primarily acts as an antagonist at histamine H1 receptors. [] This action helps to suppress the vomiting reflex, especially motion sickness, by blocking the binding of histamine to these receptors in the brain's vomiting center and the vestibular system. [, , ]

Q2: Does this compound affect other neurotransmitter systems besides histamine?

A2: Research indicates that this compound also exhibits anticholinergic properties, suggesting an interaction with muscarinic acetylcholine receptors. [, ] At higher doses, it can block the effects of serotonin. []

Q3: What is the chemical structure and molecular formula of this compound?

A3: this compound is 1-benzhydryl-4-methylpiperazine hydrochloride. Its molecular formula is C18H22N2 · HCl. []

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 302.85 g/mol. []

Q5: Is there X-ray powder diffraction data available for this compound?

A5: Yes, research has reported X-ray powder diffraction data for this compound. Its crystal structure is orthorhombic, belonging to the space group Pna21 (or Pnam), with unit cell dimensions a = 11.816(1) Å, b = 13.609(2) Å, c = 9.999(1) Å, and Z = 4. The calculated density (Dx) is 1.251 g/cm3. []

Q6: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?

A6: Several methods have been developed for the analysis of this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique offers accurate and reproducible quantification of this compound in tablets and other dosage forms. [, , , ] Reverse-phase HPLC with UV detection is frequently utilized. [, , ]

- Gas-Liquid Chromatography (GLC): This method, particularly with nitrogen-phosphorus detection, has been successfully used to measure this compound concentrations in biological samples like blood and urine. []

- Ion-Responsive Electrodes: This approach allows for the assay of this compound in tablets through potentiometric titration with sodium tetraphenylborate. []

- Spectrophotometry: Spectrophotometric methods, including modified area under the curve and mean centering of ratio spectra, provide sensitive and selective determination of this compound in various dosage forms, often in combination with other drugs. []

Q7: Have any UPLC methods been developed for the analysis of this compound and its impurities?

A7: Yes, micellar Ultra Performance Liquid Chromatography (UPLC) methods have been developed for the simultaneous analysis of this compound and its impurity, benzhydrol. [] These methods utilize a Hypersil gold C8 column and a mobile phase consisting of sodium dodecyl sulphate and acetonitrile, offering improved resolution and sensitivity compared to traditional HPLC techniques.

Q8: Are there formulations designed to enhance the delivery of this compound?

A8: Researchers are exploring intranasal dosage forms using nanocrystals of this compound to potentially improve bioavailability and achieve faster onset of action. [, ]

Q9: What is the typical pharmacokinetic profile of this compound after oral administration?

A9: Following oral administration, this compound is absorbed into the bloodstream. The peak blood concentration (Cmax) is typically observed around 2-4 hours post-dose. [, ] It undergoes hepatic metabolism, and only a small fraction of the administered dose (0.01%) is excreted unchanged in the urine within 24 hours. []

Q10: Has the bioequivalence of different this compound tablet formulations been studied?

A10: Yes, bioequivalence studies have been conducted to compare different brands of this compound tablets. Results from a randomized, open-label, single-dose study indicated bioequivalence between a test formulation and a reference product (Valoid 50 mg) based on the pharmacokinetic parameters Cmax and AUC (area under the curve). []

Q11: What are the primary clinical uses of this compound?

A11: this compound is primarily prescribed for the prevention and treatment of nausea and vomiting associated with various conditions, including:

- Motion sickness: this compound effectively reduces the symptoms of motion sickness, such as nausea, vomiting, and dizziness. [, , , , ]

- Postoperative nausea and vomiting: It can be used to prevent or treat nausea and vomiting following surgical procedures. []

- Vertigo: this compound may provide relief from vertigo, particularly when associated with inner ear disorders. [, , , ]

Q12: Are there any documented cases of this compound intoxication?

A12: Yes, accidental ingestion of this compound, primarily by children, has been reported. Symptoms of intoxication include excitement, ataxia, hallucinations, flushed face, and dilated pupils. []

Q13: How does the effectiveness of this compound in preventing motion sickness compare to other drugs like hyoscine and meclizine hydrochloride?

A13: Controlled trials have been conducted to evaluate the efficacy of this compound compared to other antiemetic agents:

- Meclizine hydrochloride: Meclizine hydrochloride and this compound share similar efficacy profiles in managing motion sickness and vertigo. [, ]

Q14: What are some areas of ongoing research related to this compound?

A14: Current research focuses on:

- Drug delivery: Developing novel drug delivery systems, such as intranasal formulations using nanocrystals, to enhance bioavailability and target specific tissues. [, ]

- Structure-activity relationships: Investigating the relationship between the chemical structure of this compound and its pharmacological activity to potentially design more potent and selective antiemetic agents. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)